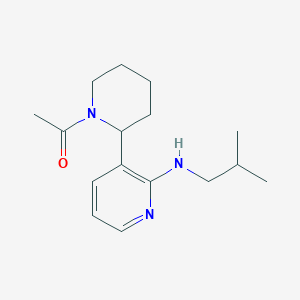

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(2-(Isobutilamino)piridin-3-il)piperidin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de piperidina y un anillo de piridina, ambos significativos en química medicinal

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(2-(2-(Isobutilamino)piridin-3-il)piperidin-1-il)etanona típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de 3-piridinocarboxamida con acetato de etilo en condiciones básicas para formar el intermedio, que luego se hace reaccionar con isobutilamina y piperidina para producir el producto final .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para mantener la integridad del compuesto y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones

1-(2-(2-(Isobutilamino)piridin-3-il)piperidin-1-il)etanona sufre varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el grupo isobutilamina puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

1-(2-(2-(Isobutilamino)piridin-3-il)piperidin-1-il)etanona tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en la focalización de receptores o enzimas específicos.

Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos finos.

Mecanismo De Acción

El mecanismo de acción de 1-(2-(2-(Isobutilamino)piridin-3-il)piperidin-1-il)etanona implica su interacción con objetivos moleculares específicos. Puede actuar uniéndose a ciertos receptores o enzimas, modulando así su actividad. Las vías y objetivos exactos pueden variar según la aplicación específica y el sistema biológico que se esté estudiando .

Comparación Con Compuestos Similares

Compuestos similares

- 1-(4-Benzoil-1-piperazinil)-2-[4-metoxi-7-(3-metil-1H-1,2,4-triazol-1-il)-1H-pirrolo[2,3-c]piridin-3-il]-1,2-etanodíona

- Ácido 2-(1-(1-(terc-Butoxicarbonil)piperidin-3-il)-1H-pirazoil-4-il)acético

Singularidad

1-(2-(2-(Isobutilamino)piridin-3-il)piperidin-1-il)etanona es única debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un anillo de piperidina y un anillo de piridina, junto con el grupo isobutilamina, lo convierte en un compuesto versátil para diversas aplicaciones .

Este artículo detallado proporciona una descripción general completa de 1-(2-(2-(Isobutilamino)piridin-3-il)piperidin-1-il)etanona, que cubre su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Actividad Biológica

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone, with the CAS number 1352513-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C16H25N3O, with a molecular weight of 275.39 g/mol. The compound features a piperidine ring and a pyridine moiety, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3O |

| Molecular Weight | 275.39 g/mol |

| CAS Number | 1352513-26-8 |

The biological activity of this compound may be attributed to its interactions with specific molecular targets within the body. Preliminary studies suggest that it may function through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Interactions with neurotransmitter receptors could influence neurochemical signaling pathways.

Biological Activity and Research Findings

Recent research has focused on the pharmacological potential of this compound in various contexts, particularly in neuropharmacology and cancer therapy.

Neuropharmacological Studies

- Neuroprotective Effects : Some studies indicate that derivatives of this compound exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. For example, compounds similar to this compound have been shown to enhance the survival of dopaminergic neurons in models of Parkinson's disease.

- Antidepressant Activity : Research has suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.

Cancer Research

Several studies have investigated the compound's potential as an anticancer agent:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer and prostate cancer cells.

- Mechanistic Insights : The anticancer activity may be linked to the compound's ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that feed tumors).

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study published in Neuroscience Letters explored the neuroprotective effects of related piperidine derivatives in a mouse model of Parkinson's disease. The results indicated that these compounds could significantly reduce neuronal loss and improve motor function.

Case Study 2: Anticancer Activity

Research featured in Cancer Research demonstrated that a closely related compound inhibited the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. This suggests potential therapeutic applications for piperidine derivatives in oncology.

Propiedades

Fórmula molecular |

C16H25N3O |

|---|---|

Peso molecular |

275.39 g/mol |

Nombre IUPAC |

1-[2-[2-(2-methylpropylamino)pyridin-3-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C16H25N3O/c1-12(2)11-18-16-14(7-6-9-17-16)15-8-4-5-10-19(15)13(3)20/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3,(H,17,18) |

Clave InChI |

XYRBYAZSFOXASD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CNC1=C(C=CC=N1)C2CCCCN2C(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.